3,5,5-Trimethylcyclohexyl propionate 3,5,5-Trimethylcyclohexyl propionate
Brand Name: Vulcanchem
CAS No.: 94021-79-1
VCID: VC16986939
InChI: InChI=1S/C12H22O2/c1-5-11(13)14-10-6-9(2)7-12(3,4)8-10/h9-10H,5-8H2,1-4H3
SMILES:
Molecular Formula: C12H22O2
Molecular Weight: 198.30 g/mol

3,5,5-Trimethylcyclohexyl propionate

CAS No.: 94021-79-1

Cat. No.: VC16986939

Molecular Formula: C12H22O2

Molecular Weight: 198.30 g/mol

* For research use only. Not for human or veterinary use.

3,5,5-Trimethylcyclohexyl propionate - 94021-79-1

Specification

CAS No. 94021-79-1
Molecular Formula C12H22O2
Molecular Weight 198.30 g/mol
IUPAC Name (3,3,5-trimethylcyclohexyl) propanoate
Standard InChI InChI=1S/C12H22O2/c1-5-11(13)14-10-6-9(2)7-12(3,4)8-10/h9-10H,5-8H2,1-4H3
Standard InChI Key YVDQNZNDUJCCJU-UHFFFAOYSA-N
Canonical SMILES CCC(=O)OC1CC(CC(C1)(C)C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

3,5,5-Trimethylcyclohexyl propionate belongs to the class of organic compounds known as cyclohexyl esters. Its systematic IUPAC name is propanoic acid (3,3,5-trimethylcyclohexyl) ester, reflecting the substitution pattern on the cyclohexane ring and the ester linkage to propionic acid . The molecular structure features a cyclohexane ring with methyl groups at the 3, 5, and 5 positions, creating a sterically hindered environment that influences its reactivity and physical properties.

The compound’s SMILES notation is C(C)C(=O)OC1CC(CC(C1)(C)C)C, while its InChIKey (YVDQNZNDUJCCJU-UHFFFAOYSA-N) provides a unique identifier for computational and database searches . The three-dimensional conformation of the molecule, influenced by the equatorial and axial positions of the methyl groups, contributes to its stability and solubility profile.

Physicochemical Properties

Key physical properties of 3,5,5-trimethylcyclohexyl propionate include:

PropertyValueMethod
Density0.93 g/cm³Calculated
Boiling Point227.6°C at 760 mmHgCalculated
Flash Point93.7°CCalculated
Molecular Weight198.30 g/molExperimental

These properties suggest moderate volatility and thermal stability, making the compound suitable for applications requiring controlled release or high-temperature processing.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 3,5,5-trimethylcyclohexyl propionate typically involves esterification between 3,3,5-trimethylcyclohexanol and propionic acid, catalyzed by acidic or enzymatic agents. A common industrial method employs sulfuric acid as a catalyst under reflux conditions, yielding the ester through a Fischer esterification mechanism . Alternative approaches, such as transesterification with propionic anhydride, offer higher purity and reduced side reactions.

Key Manufacturers

Global production of this compound is limited to specialized chemical manufacturers, including:

CompanyLocationContact Information
Princeton BioMolecularUSA+1 (732) 355-9920
Vitas-MRussia+7 (906) 781-2021

These firms provide custom synthesis services and bulk quantities for research and industrial applications, adhering to strict quality control protocols.

Applications and Industrial Uses

Fragrance and Flavor Industry

The compound’s branched structure and ester functionality make it a candidate for synthetic fragrances and flavor enhancers. Similar cyclohexyl esters are known for their woody, amber-like olfactory profiles, suggesting potential use in perfumery .

Polymer Additives

As a plasticizer or stabilizer, 3,5,5-trimethylcyclohexyl propionate could enhance the flexibility and durability of polyvinyl chloride (PVC) and other polymers. Its steric bulk may reduce migration rates compared to linear esters, though experimental data remain scarce.

Biomedical Research

A 2022 metabolomics study identified structurally related trimethylcyclohexyl esters as biomarkers for osteoarthritis (OA). While the investigated compound, (1r,5r)-3,3,5-trimethylcyclohexyl 5-oxo-l-prolinate, differs in its prolinate moiety, its upregulation in OA serum (AUC = 0.944) underscores the biomedical relevance of this chemical class . This finding highlights opportunities for exploring 3,5,5-trimethylcyclohexyl propionate in disease mechanisms or drug delivery systems.

Research Frontiers and Market Outlook

Metabolomics and Biomarker Discovery

The aforementioned OA study detected 44 differential metabolites, including trimethylcyclohexyl derivatives, via LC-MS/MS . This aligns with growing interest in ester-based biomarkers for degenerative diseases, though targeted studies on 3,5,5-trimethylcyclohexyl propionate are warranted.

Market Analysis

Market reports on this compound remain proprietary, with firms like Princeton BioMolecular and Vitas-M offering tailored analyses . The niche demand and specialized synthesis requirements suggest a stable but limited market, driven by research and high-value applications.

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